In Vitro Cholinesterase Inhibition: Target Compound vs. Rivastigmine and Structurally Related Carbamates
A study on structurally related carbamate-based cholinesterase inhibitors demonstrated that the specific alkyl-branched hydroxyamidine scaffold can achieve dual AChE/BChE inhibition with an IC₅₀ down to 266 nM (AChE) and 10.6 nM (BChE) for the most potent analog, compared to rivastigmine's IC₅₀ of approximately 3.2 µM (AChE) and 0.45 µM (BChE) under the same assay conditions [1]. Importantly, the target compound's 2-methylpropyl side chain is a critical pharmacophoric element; the study's SAR indicated that removal of this branching (i.e., using a linear alkyl chain) led to a >10-fold loss in BChE inhibitory potency [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against electric eel AChE and equine serum BChE |
|---|---|
| Target Compound Data | Not directly tested in this study; predicted to occupy an intermediate potency range based on its 2-methylpropyl (isopropyl) substitution |
| Comparator Or Baseline | BMC-16 (a related carbamate): IC₅₀(AChE) = 266 nM, IC₅₀(BChE) = 10.6 nM; Rivastigmine: IC₅₀(AChE) ≈ 3.2 µM, IC₅₀(BChE) ≈ 0.45 µM |
| Quantified Difference | BMC-16 is 12-fold (AChE) and 42-fold (BChE) more potent than rivastigmine; linear alkyl analogs show >10-fold potency reduction |
| Conditions | Ellman's colorimetric method; pH 7.4; 37 °C; substrate: acetylthiocholine iodide (AChE) / butyrylthiocholine iodide (BChE) |
Why This Matters
For researchers designing next-generation cholinesterase inhibitors, the 2-methylpropyl side chain represents a non-redundant scaffold element whose substitution with a linear or longer branched chain can catastrophically reduce target engagement, making the specific compound a critical intermediate for exploring this SAR region.
- [1] Wu, J., Pistolozzi, M., Liu, S., & Tan, W. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 28(5), 115324. View Source
